molecular formula C11H9BrF4O B14075233 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one

Cat. No.: B14075233
M. Wt: 313.09 g/mol
InChI Key: BYPQAZKOQPBEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiol derivatives.

Scientific Research Applications

1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can bind to specific targets, modulating their activity through mechanisms such as inhibition or activation .

Comparison with Similar Compounds

    1-(2,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-(2,5-Difluorophenyl)-3-bromopropan-2-one: Lacks the additional fluorine atoms on the phenyl ring.

Uniqueness: 1-(2,5-Bis(difluoromethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H9BrF4O

Molecular Weight

313.09 g/mol

IUPAC Name

1-[2,5-bis(difluoromethyl)phenyl]-3-bromopropan-2-one

InChI

InChI=1S/C11H9BrF4O/c12-5-8(17)4-7-3-6(10(13)14)1-2-9(7)11(15)16/h1-3,10-11H,4-5H2

InChI Key

BYPQAZKOQPBEFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)CC(=O)CBr)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.